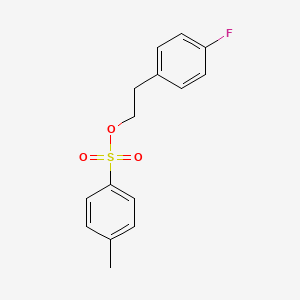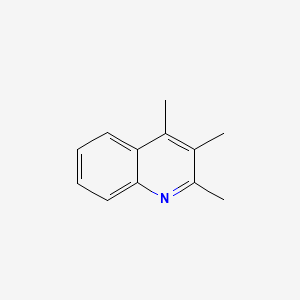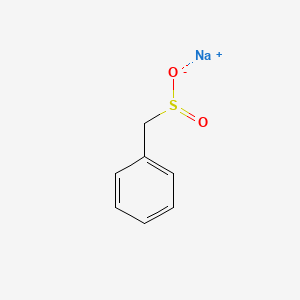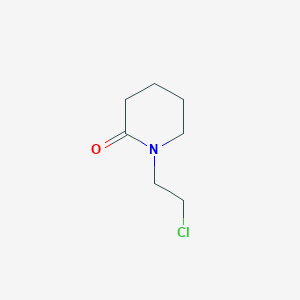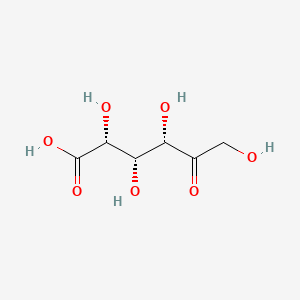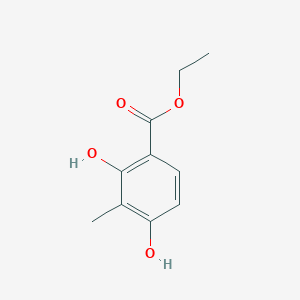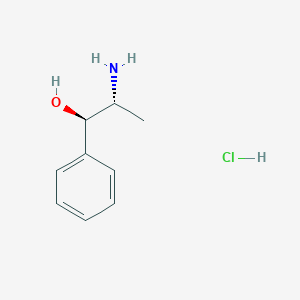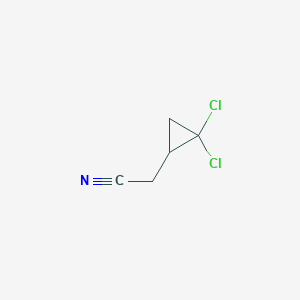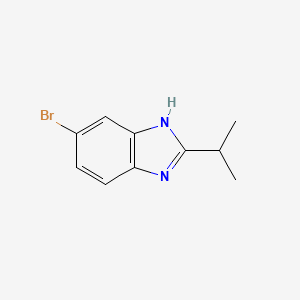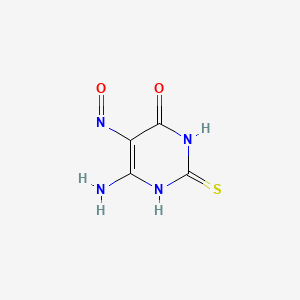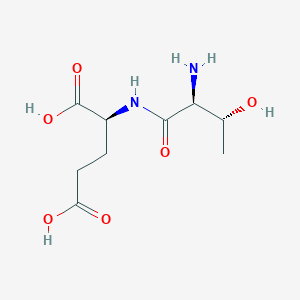
Thr-Glu
概要
説明
. This compound is a part of the larger family of dipeptides, which are molecules composed of two amino acids linked by a single peptide bond. Thr-Glu is of particular interest due to its potential roles in various biological processes and its applications in scientific research.
作用機序
Target of Action
Thr-Glu, also known as H-Thr-Glu-OH, is a dipeptide formed from L-threonine and L-glutamic acid residues
Biochemical Pathways
This compound may participate in various biochemical pathways due to the presence of threonine and glutamic acid residues. Threonine is involved in protein synthesis and plays a role in central metabolism, transferring the amino group from a donor substrate to an acceptor . Glutamic acid is a versatile amino acid participating in the tri-carboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
生化学分析
Biochemical Properties
Thr-Glu plays a significant role in biochemical reactions, particularly in protein interactions and functional analyses. It is often identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating protein interaction and functional analysis. For instance, it can be involved in epitope screening, which is essential in the field of agent research and development . The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. For example, glutamine, a component of this compound, is known to play a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione, and other nonessential amino acids . This metabolic dependency on glutamine can significantly impact cellular processes, including cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a molecular glue, stabilizing interactions between proteins and facilitating the formation of protein complexes . This stabilization can lead to the degradation of target proteins by redirecting the protein degradation machinery, which is a promising therapeutic strategy . Additionally, this compound’s involvement in glutamine metabolism highlights its role in supporting mitochondrial oxidative metabolism and biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, influenced by factors such as stability and degradation. Studies have shown that peptides like this compound can be stable under specific conditions, but their long-term effects on cellular function need to be carefully monitored . For instance, the stability of this compound in different environments can affect its efficacy in biochemical assays and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that varying the concentration of dipeptides like this compound can influence cellular responses and metabolic states . At optimal dosages, this compound can enhance cellular functions and metabolic processes, while at higher doses, it may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glutamine metabolism. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . For example, this compound can contribute to the TCA cycle, glutaminolysis, and the pentose phosphate pathway, influencing metabolic flux and metabolite levels . These interactions are essential for maintaining cellular energy balance and supporting biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These mechanisms ensure that this compound is localized to the appropriate cellular compartments where it can exert its effects . For instance, the transport of this compound across cell membranes may involve facilitative transporters that regulate its uptake and distribution in response to cellular needs.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound could be localized to the mitochondria, where it participates in oxidative metabolism, or to the endoplasmic reticulum, where it influences protein folding and processing. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Glu typically involves the coupling of threonine and glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired product from any impurities .
化学反応の分析
Types of Reactions
Thr-Glu can undergo various chemical reactions, including:
Oxidation: The threonine residue in this compound can be oxidized to form a keto group, resulting in the formation of a diketopiperazine derivative.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups through substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can lead to diketopiperazine derivatives, while reduction of glutamic acid can yield alcohol derivatives .
科学的研究の応用
Thr-Glu has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: this compound is involved in various metabolic pathways and can be used to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: This compound can be used in the production of bioactive peptides and as a building block for more complex molecules
類似化合物との比較
Similar Compounds
Thr-Glu-Leu: A tripeptide formed from threonine, glutamic acid, and leucine.
Glu-Glu: A dipeptide composed of two glutamic acid residues.
Uniqueness
This compound is unique due to its specific combination of threonine and glutamic acid, which imparts distinct chemical and biological properties. Unlike other dipeptides, this compound can participate in unique metabolic pathways and exhibit specific interactions with enzymes and receptors .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECPPKYKPSRKCP-ZDLURKLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54532-73-9 | |
| Record name | Threonylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


